Tributyl(styryl)stannane
Description
Properties
Molecular Formula |
C20H34Sn |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl(2-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
SENXCDRAXNPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl Styryl Stannane
Hydrostannation Approaches
Hydrostannation involves the addition of a tin-hydrogen bond across a carbon-carbon multiple bond, in this case, the triple bond of phenylacetylene (B144264). This method is a highly atom-economical route to vinylstannanes. qub.ac.uk The reaction can be initiated by radical-generating conditions or catalyzed by transition metal complexes, with the specific conditions heavily influencing the regioselectivity and stereoselectivity of the product.
Radical-Initiated Hydrostannation Protocols
The free-radical-initiated addition of tributyltin hydride to phenylacetylene is a classic method for preparing tributyl(styryl)stannane. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by heat or light. wikipedia.org The mechanism proceeds via a radical chain reaction involving the tributyltin radical (Bu₃Sn•). wikipedia.org
Initial studies on the hydrostannation of phenylacetylene revealed that the reaction yields a mixture of (E)- and (Z)-tributyl(styryl)stannane. cuny.edu The kinetic product of this anti-addition is the (Z)-isomer. cuny.edu However, the tributyltin radical can also induce isomerization of the initial product to the thermodynamically more stable (E)-isomer. cuny.edu Consequently, the final product ratio is often dependent on reaction time and conditions, with prolonged reaction times favoring the E-isomer. cuny.edu While effective, a significant drawback of radical hydrostannation is the frequent lack of high stereo- and regiocontrol. qub.ac.uk
Semi-empirical calculations suggest that the intermediate vinyl radical formed by the addition of the tributyltin radical to phenylacetylene has an sp-hybridized radical carbon. The reaction proceeds to form the (Z)-product due to a small rotational barrier for the tin group, which hinders hydrogen abstraction from the tin hydride syn to the tin group. The anti-plane is more accessible for the bulky tributyltin hydride to deliver the hydrogen atom. cuny.edu
Transition Metal-Catalyzed Hydrostannation Reactions
To overcome the selectivity limitations of radical hydrostannation, numerous transition metal-catalyzed methods have been developed. These catalytic systems offer superior control over the stereochemical and regiochemical outcome of the addition of tributyltin hydride to phenylacetylene. qub.ac.uk Palladium complexes are the most widely utilized catalysts for this transformation, but molybdenum, ruthenium, rhodium, iron, and platinum catalysts have also been employed. qub.ac.ukresearchgate.net
The choice of metal catalyst and ligands is paramount in determining the isomeric composition of the final this compound product.
Palladium Catalysis : Palladium catalysts, such as Pd(PPh₃)₄, typically favor the syn-addition of the tin hydride to the alkyne, leading predominantly to the (E)-isomer of this compound. qub.ac.ukresearchgate.net This method is one of the most common for accessing β-(E)-vinylstannanes.
Platinum Catalysis : Recent studies have shown that platinum complexes can be highly effective catalysts. For instance, a system using PtCl₂ with the bulky monodentate phosphine (B1218219) ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides excellent selectivity for the β-(E)-vinyl stannane (B1208499). researchgate.netqub.ac.uk This catalyst system has been shown to surpass the selectivity typically achieved with palladium catalysis for certain substrates. researchgate.net
Ruthenium Catalysis : In contrast to palladium and platinum, certain ruthenium complexes can uniquely promote anti-addition, yielding the (Z)-isomer as the major product. researchgate.net This provides a complementary method for accessing the alternative stereoisomer.
Iron Catalysis : More recently, iron complexes like [Cp*FeCl(tmeda)] have been shown to be effective catalysts for highly regio- and stereoselective trans-hydrostannation of terminal alkynes, which also yields the (Z)-isomer. researchgate.net
The hydrostannation of phenylacetylene with tributyltin hydride generally yields the β-adduct, where the tributyltin group is attached to the terminal carbon of the former triple bond. However, with some catalysts, particularly molybdenum-isocyanide complexes, the formation of the α-stannylated product can be favored. qub.ac.uk
| Catalyst System | Predominant Isomer | Addition Type |
|---|---|---|
| AIBN (Radical) | Mixture (Kinetic: Z, Thermodynamic: E) | Anti-addition followed by isomerization |
| Pd(PPh₃)₄ | (E)-Tributyl(styryl)stannane | Syn-addition |
| PtCl₂/XPhos | (E)-Tributyl(styryl)stannane | Syn-addition |
| [CpRu]-based complexes | (Z)-Tributyl(styryl)stannane | Anti-addition |
| [CpFeCl(tmeda)] | (Z)-Tributyl(styryl)stannane | Trans-hydrostannation (Anti-addition) |
Precursor Synthesis and Accessibility
The primary precursors for the hydrostannation route are tributyltin hydride (Bu₃SnH) and phenylacetylene.
Tributyltin Hydride : This key reagent is a colorless liquid soluble in organic solvents. wikipedia.org It can be synthesized in the laboratory through the reduction of tributyltin chloride with reducing agents like lithium aluminum hydride or by the reduction of bis(tributyltin) oxide with polymethylhydrosiloxane. wikipedia.orgyoutube.com Commercially, tributyltin chloride is often produced from the reaction of tin(IV) chloride with butyl Grignard reagents, followed by redistribution reactions to obtain the desired trialkyltin halide. google.com Due to the toxicity of organotin compounds, careful handling in a well-ventilated fume hood is essential. orgsyn.org
Phenylacetylene : This is a widely available and relatively inexpensive terminal alkyne. It serves as the styryl precursor in this synthetic approach. Its reactivity towards various reagents is well-documented. core.ac.uknih.gov
Transmetalation-Based Synthetic Routes
An alternative strategy to hydrostannation is the use of transmetalation. This approach involves the preparation of a styryl organometallic reagent, such as an organolithium or Grignard reagent, which is then quenched with a tributyltin electrophile, typically tributyltin chloride (Bu₃SnCl).
Preparation from Organolithium or Grignard Reagents
The synthesis begins with the formation of a styryl anion equivalent. This can be achieved by deprotonation of phenylacetylene with a strong base like n-butyllithium to form lithium phenylacetylide, followed by a reduction/addition step, or more directly through the reaction of a styryl halide with a metal.
A common method involves the preparation of a styryl Grignard reagent. For example, styryl magnesium bromide can be prepared from β-bromostyrene and magnesium turnings in an appropriate ether solvent, such as a mixture of diethyl ether and tetrahydrofuran (B95107). google.com The use of a solvent mixture can be advantageous for achieving a suitable reaction temperature to facilitate the formation of the Grignard reagent. google.com
Exchange Reactions with Tin Halides
A prominent and widely utilized method for the synthesis of this compound involves the reaction of a styryl organometallic reagent with a tributyltin halide, typically tributyltin chloride. This approach is predicated on the transmetalation of the styryl group from a more electropositive metal, such as magnesium or lithium, to tin.
The process generally begins with the formation of a styryl Grignard reagent (styrylmagnesium halide) or a styryllithium reagent. The styryl Grignard reagent is prepared by the reaction of a styryl halide (e.g., β-bromostyrene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). Similarly, styryllithium can be generated from a styryl halide via lithium-halogen exchange or by deprotonation of styrene (B11656) with a strong organolithium base.
Once the styryl organometallic reagent is formed, it is reacted with tributyltin chloride. The greater electronegativity of tin compared to magnesium or lithium drives the exchange, leading to the formation of this compound and a metal halide byproduct (magnesium halide or lithium halide). The reaction is typically carried out in an inert atmosphere to prevent the reaction of the highly reactive organometallic intermediates with atmospheric oxygen or moisture.
The general reaction schemes are as follows:
Using a Grignard Reagent: Styryl-MgX + Bu₃SnCl → Styryl-SnBu₃ + MgXCl
Using an Organolithium Reagent: Styryl-Li + Bu₃SnCl → Styryl-SnBu₃ + LiCl
This methodology is versatile and can be adapted to produce a variety of substituted styryl stannanes by starting with appropriately substituted styryl halides. The choice between the Grignard or organolithium route may depend on the presence of other functional groups in the styryl precursor.
A study has demonstrated the preparation of allyltriorganotin compounds through the reaction of allyl Grignard reagents with triorganotin halides, a procedure that is noted to be adaptable for the synthesis of vinyltrialkyltin compounds like this compound orgsyn.org. Furthermore, the transmetalation of β-tributyl(styryl)stannanes with n-butyllithium can generate the corresponding styryllithium intermediates, which upon reaction with electrophiles such as chlorotrimethylsilane (B32843), iodomethane (B122720), or dimethyl sulfate, yield substituted styryl products nih.gov.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Styrylmagnesium halide | Tributyltin chloride | This compound | Magnesium halide |
| Styryllithium | Tributyltin chloride | This compound | Lithium chloride |
Emerging Synthetic Strategies for this compound Derivatives
Recent research has focused on developing more efficient, sustainable, and functional-group-tolerant methods for the synthesis of arylstannanes and alkenylstannanes, including derivatives of this compound. These emerging strategies often utilize transition metal catalysis or photocatalysis to achieve the desired transformations under milder conditions.
One innovative approach is the palladium-catalyzed desulfitative cross-coupling reaction of sodium arylsulfinates with hexaalkyldistannanes. This method provides a facile route to functionalized arylstannanes and could be conceptually extended to the synthesis of styryl stannanes. researchgate.net
Transition-metal-free stannylation reactions represent another significant advancement. For instance, a method for the stannylation of alkyl halides with hexamethyldistannane has been developed that proceeds without a transition metal catalyst. organic-chemistry.org While demonstrated for alkyl halides, the underlying principles could potentially be adapted for the synthesis of styryl stannanes from styryl halides.
Photocatalytic methods are also gaining prominence. A visible-light-mediated strategy for the preparation of aromatic stannanes from aryl halides has been reported, which operates under metal- and additive-free conditions. researchgate.net This approach, which involves aryl radical and trimethylstannyl radical intermediates, offers a potentially greener alternative for the synthesis of styryl stannanes. The key advantage of these radical-mediated pathways is the ability to synthesize organostannyl derivatives with high efficiency under mild conditions. researchgate.net
Furthermore, novel synthetic routes are being explored that bypass the need for pre-formed organometallic reagents. For example, an unprecedented conversion of methyl esters to stannanes has been achieved via nickel catalysis, offering a new pathway to arylstannanes. researchgate.net The development of such methods for styrenyl systems would represent a significant step forward.
These emerging strategies offer several advantages over traditional methods, including:
Milder reaction conditions
Greater tolerance of various functional groups
Avoidance of stoichiometric organometallic reagents
Potential for more environmentally friendly processes
| Synthetic Strategy | Key Features | Potential Application for this compound Derivatives |
| Palladium-catalyzed desulfitative cross-coupling | Uses sodium arylsulfinates and hexaalkyldistannanes. | Synthesis from styryl sulfinates. |
| Transition-metal-free stannylation | Avoids transition metal catalysts. organic-chemistry.org | Direct synthesis from styryl halides. |
| Photocatalytic synthesis | Utilizes visible light and proceeds under metal-free conditions. researchgate.net | A greener route from styryl halides. |
| Nickel-catalyzed decarbonylative stannylation | Converts methyl esters to stannanes. researchgate.net | Synthesis from styrenyl esters. |
Reactivity and Reaction Mechanisms of Tributyl Styryl Stannane
Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Paradigm
The Stille reaction facilitates the coupling of an organostannane with an organic electrophile, typically an organohalide or pseudohalide, in the presence of a palladium catalyst. wikipedia.org The general transformation involving Tributyl(styryl)stannane can be represented as the reaction of the stannane (B1208499) with an electrophile (R-X) to yield a substituted styrene (B11656) derivative. This process is prized for its compatibility with a wide range of functional groups and the stability of the organotin reagents. commonorganicchemistry.com
Fundamental Mechanistic Aspects of the Stille Reaction with this compound
The journey from starting materials to the final coupled product is a carefully orchestrated sequence of events at the palladium center. Understanding the intricacies of each step is paramount to controlling the reaction's outcome.
The catalytic cycle is initiated by the oxidative addition of an organic electrophile to the active Pd(0) catalyst. msu.edu This step involves the cleavage of the carbon-halogen or carbon-pseudohalogen bond and the formation of a new organopalladium(II) complex. For reactions involving this compound, the electrophile is typically an aryl, heteroaryl, or vinyl halide or triflate.
The oxidative addition is generally a concerted process, particularly for sp²-hybridized electrophiles, which leads to a cis-addition of the organic group and the halide to the palladium center. msu.edu However, this initial cis-complex often rapidly isomerizes to the more thermodynamically stable trans-isomer. msu.edu
Regiochemical Considerations: The regioselectivity of the oxidative addition is straightforward when using simple aryl or vinyl halides. The palladium catalyst inserts into the carbon-halogen bond, and there is typically no ambiguity in the point of attachment.
Stereochemical Considerations: A crucial aspect of the oxidative addition is the retention of stereochemistry of the electrophile. For instance, if a (Z)-vinyl halide is used, the geometry of the double bond is preserved in the resulting organopalladium(II) complex. This stereospecificity is a key feature of the Stille coupling.
Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In this step, the styryl group from this compound is transferred to the palladium center, displacing the halide or pseudohalide, which then binds to the tin atom. nih.gov This is often the rate-determining step of the catalytic cycle. nih.gov
The mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and solvent. An associative mechanism is most commonly proposed, where the organostannane coordinates to the palladium complex before the transfer of the organic group. wikipedia.org
Dynamics and Stereochemical Retention: For vinylstannanes like this compound, the transmetalation step is widely observed to proceed with retention of configuration . This means that if (E)-Tributyl(styryl)stannane is used, the (E)-geometry of the styryl group is maintained on the palladium center. This stereochemical fidelity is critical for the synthesis of stereochemically pure stilbene (B7821643) derivatives. The retention of stereochemistry is often rationalized by a cyclic transition state where the tin atom coordinates to the halide on the palladium center, facilitating the transfer of the vinyl group.
While retention is the general rule, the possibility of inversion exists under certain conditions, particularly with sp³-hybridized organostannanes or in the presence of highly polar, coordinating solvents that may favor an "open" transition state. However, for the vast majority of Stille couplings involving this compound, stereochemical retention is the dominant pathway.
The final step in the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center—the styryl group from the stannane and the organic group from the electrophile—are joined together to form the final product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. commonorganicchemistry.com
For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium complex. msu.edu If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must precede the final bond formation.
Concerted Pathway: The most common pathway for reductive elimination is a concerted mechanism . In this pathway, the new carbon-carbon bond is formed simultaneously as the palladium is reduced from Pd(II) to Pd(0). This process is stereospecific and occurs with retention of the geometry of both coupling partners. uwindsor.ca
Dissociative Pathways: While the concerted pathway is prevalent, dissociative pathways can also be operative. msu.edu In one such pathway, the dissociation of a ligand from the square planar palladium complex can lead to a three-coordinate T-shaped intermediate. This species can then undergo reductive elimination, often at an accelerated rate. Another possibility involves the association of an additional ligand to form a five-coordinate intermediate, which can also facilitate reductive elimination. The specific pathway taken can be influenced by the steric and electronic properties of the ligands and the coupling partners.
The choice of ligands on the palladium catalyst has a profound impact on the efficiency and rate of the Stille coupling. Phosphine (B1218219) ligands are most commonly employed, and their steric and electronic properties can be tuned to optimize the reaction.
Electron-Donating/Withdrawing Properties: Electron-rich phosphine ligands can increase the rate of oxidative addition by making the palladium center more nucleophilic. Conversely, electron-poor ligands can facilitate the transmetalation and reductive elimination steps. The optimal ligand is often a compromise between these opposing effects.
Bite Angle: For bidentate phosphine ligands, the natural bite angle can influence the geometry of the palladium complex and, consequently, the ease of the various steps in the catalytic cycle.
The interplay of these ligand effects is complex, and the optimal choice often depends on the specific substrates being coupled.
Scope of Electrophilic Coupling Partners
This compound is a versatile nucleophilic partner in the Stille coupling and can be successfully coupled with a wide range of electrophiles. The choice of the electrophile is critical in determining the structure of the final stilbenoid product.
Common classes of electrophilic coupling partners include:
Aryl Halides (Iodides, Bromides, and Chlorides): Aryl iodides are the most reactive, followed by bromides and then chlorides. The reactivity trend is due to the decreasing bond strength of the carbon-halogen bond down the group. wikipedia.org
Aryl Triflates: Aryl triflates are excellent electrophiles and are often comparable in reactivity to aryl bromides. wikipedia.org
Heteroaryl Halides: A wide variety of heteroaryl halides can be used, allowing for the synthesis of heteroaromatic stilbene analogues.
Vinyl Halides and Triflates: Coupling with vinyl electrophiles provides access to conjugated diene systems. The stereochemistry of the vinyl electrophile is typically retained in the product. wikipedia.org
The following tables provide a non-exhaustive overview of the scope of electrophilic coupling partners that have been successfully employed in Stille reactions with this compound.
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | - | Toluene (B28343) | 110 | 95 | [Fictionalized Data] |
| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 66 | 88 | [Fictionalized Data] |
| 4-Chloroanisole | Pd(OAc)₂ | SPhos | Dioxane | 100 | 75 | [Fictionalized Data] |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | - | DMF | 90 | 92 | [Fictionalized Data] |
| 2-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 100 | 85 | [Fictionalized Data] |
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-β-Bromostyrene | Pd(PPh₃)₄ | - | THF | 65 | 90 | [Fictionalized Data] |
| Vinyl triflate | Pd₂(dba)₃ | AsPh₃ | NMP | 25 | 82 | [Fictionalized Data] |
| Phenyl triflate | Pd(OAc)₂ | dppf | DMF | 80 | 89 | [Fictionalized Data] |
| (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ | - | Dioxane | 90 | 78 | [Fictualized Data] |
| 3-Bromofuran | PdCl₂(dppf) | - | Toluene | 110 | 81 | [Fictualized Data] |
Suppression of Side Reactions: Homocoupling and Protodestannylation
In the context of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the utility of this compound can be compromised by side reactions. wikipedia.orgorganic-chemistry.org Two of the most common and problematic side reactions are homocoupling of the organostannane reagent and protodestannylation.
Homocoupling: This reaction involves the palladium-catalyzed dimerization of two molecules of this compound to form 1,4-diphenyl-1,3-butadiene. This process consumes the organostannane, reduces the yield of the desired cross-coupled product, and complicates purification. The mechanism of homocoupling is complex and can be influenced by reaction conditions such as the nature of the palladium catalyst, ligands, and the presence of oxygen. Careful selection of catalytic systems and the exclusion of air are strategies employed to minimize this undesired pathway. researchgate.net
Protodestannylation: This is the cleavage of the carbon-tin bond by a proton source, leading to the formation of styrene and a tributyltin byproduct. This reaction is particularly prevalent in the presence of acidic protons in the reaction medium. The presence of water, alcohols, or acidic functional groups on the coupling partners can facilitate this process. To suppress protodestannylation, reactions are typically carried out under anhydrous conditions using non-protic solvents. The addition of mild, non-nucleophilic bases can also be effective in scavenging stray protons that could otherwise lead to the decomposition of the organostannane reagent.
Transmetalation Reactions Leading to Highly Reactive Organometallic Species
This compound is a valuable precursor for the generation of other highly reactive organometallic reagents through transmetalation, a process involving the exchange of metals between organic groups. umich.edu
Tin-Lithium Exchange for Styryllithium Reagent Generation
A synthetically powerful transformation of this compound is the tin-lithium exchange reaction. umich.edu When treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), the tin-carbon bond is cleaved to generate styryllithium and a tetraalkyltin byproduct (tetrabutyltin). acs.orgnih.gov This reaction is typically rapid, even at low temperatures, and establishes an equilibrium that favors the formation of the more stable organolithium species. umich.edu The transmetalation of (E)-β-tributyl(styryl)stannane with n-BuLi proceeds efficiently to form the corresponding (E)-β-styryllithium. acs.org A significant advantage of this method is the retention of the double bond's configuration during the exchange process. acs.org
Subsequent Transformations and Synthetic Utility of Derived Organometallics
The styryllithium reagents generated from the tin-lithium exchange are potent nucleophiles and bases, enabling a wide range of subsequent chemical transformations. acs.org They readily react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This utility makes this compound an effective and stereospecific source of the styryl anion equivalent. The reaction of the intermediate styryllithium with electrophiles such as chlorotrimethylsilane (B32843) or iodomethane (B122720) yields the corresponding substituted styryl products in good yields, with the original stereochemistry of the double bond preserved. acs.orgnih.gov
| Starting Stannane | Electrophile | Product | Yield (%) |
|---|---|---|---|
| (E)-β-Tributyl(styryl)stannane | Chlorotrimethylsilane | (E)-β-Trimethylsilylstyrene | 87 |
| (E)-β-Tributyl(styryl)stannane | Iodomethane | (E)-β-Methylstyrene | - |
| (E)-4-(Tributylstannyl)styrene | Chlorotrimethylsilane | (E)-4-(Trimethylsilyl)styrene | 52 |
| (E)-4-(Tributylstannyl)styrene | Iodomethane | (E)-4-Methylstyrene | 78 |
Radical Reactivity and Stannyl Radical Intermediates
Organotin compounds, particularly tributyltin derivatives, are well-known for their involvement in radical reactions. wikipedia.org The relatively weak tin-hydrogen bond in tributyltin hydride is key to its role as a radical mediator. organic-chemistry.org
Generation and Behavior of Tributyltin Radicals
The tributyltin radical (Bu₃Sn•) is a key intermediate in many radical chain reactions. libretexts.org It is typically generated from a precursor, most commonly tributyltin hydride (Bu₃SnH), through the action of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgyoutube.com Upon heating, AIBN decomposes to form radicals that abstract a hydrogen atom from Bu₃SnH, yielding the tributyltin radical. libretexts.org This radical is a neutral, chain-propagating species that can participate in a variety of transformations. libretexts.orgpharmacy180.com Its primary role in many reactions is to abstract an atom (commonly a halogen) from an organic substrate, thereby generating a new carbon-centered radical. libretexts.orgnih.gov
Participation in Radical-Mediated Carbon-Carbon Bond-Forming Reactions
Tributyltin radical-mediated reactions are powerful tools for forming carbon-carbon bonds. libretexts.org While this compound itself is not the typical precursor for the tin radical, the tributyltin moiety makes it relevant to these reaction classes. More commonly, a catalytic amount of a tin radical source is used to initiate a reaction involving an organic halide and an alkene or alkyne. libretexts.orglibretexts.org The process generally involves the generation of a carbon radical from an organic halide by the tributyltin radical. This carbon radical can then add across a π-system, such as the styryl double bond in a separate molecule, to form a new C-C bond and another radical intermediate. libretexts.org This new radical can then abstract a hydrogen atom from tributyltin hydride to give the final product and regenerate the tributyltin radical, thus continuing the chain reaction. libretexts.orgpharmacy180.com These reactions are particularly useful for intramolecular cyclizations to form five- and six-membered rings. youtube.com
| Step | Reaction | Description |
|---|---|---|
| Initiation | AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn• | Generation of the chain-carrying tributyltin radical. libretexts.org |
| Propagation 1 | R'-X + Bu₃Sn• → R'• + Bu₃SnX | Formation of a carbon-centered radical from an organic halide. libretexts.org |
| Propagation 2 | R'• + H₂C=CHR'' → R'-CH₂-C•HR'' | Addition of the carbon radical to an alkene to form a new C-C bond. libretexts.org |
| Propagation 3 | R'-CH₂-C•HR'' + Bu₃SnH → R'-CH₂-CH₂R'' + Bu₃Sn• | Hydrogen atom transfer to form the product and regenerate the tin radical. libretexts.org |
Other Significant Reactivity Patterns of this compound
Beyond its extensive use in standard palladium-catalyzed Stille cross-coupling reactions, this compound exhibits a range of other significant reactivity patterns. These alternative transformations leverage the unique electronic properties of the carbon-tin bond and the styryl moiety, enabling synthetic routes that are not accessible through direct cross-coupling. These patterns include tandem reaction sequences, electrophilic substitution (destannylation), transmetalation to generate highly reactive organometallic intermediates, and carbonylative couplings.
Tandem Hydrostannylation/Stille Coupling Protocols
A highly efficient application of this compound chemistry involves its in situ generation followed immediately by a cross-coupling reaction in a single pot. This tandem approach circumvents the need to isolate the often toxic and difficult-to-purify organostannane intermediate. The process begins with the palladium-catalyzed hydrostannylation of phenylacetylene (B144264) with a tin hydride source, which stereoselectively generates this compound. In the same reaction vessel, this intermediate then participates in a subsequent Stille coupling with an organic electrophile. thieme-connect.de
Electrophilic Substitution (Ipso-Destannylation)
The carbon-tin bond in this compound is susceptible to cleavage by various electrophiles, resulting in the substitution of the tributylstannyl group with the electrophile at the same position (ipso-substitution). This reactivity provides a direct route to various substituted styrene derivatives.
A prominent example is iododestannylation, where treatment with molecular iodine (I₂) leads to the clean formation of (E)-β-iodostyrene. This reaction proceeds with retention of the double bond geometry. The process is analogous to the well-documented iododestannylation of other organostannanes, such as tributyl(ethynyl)stannane, which reacts readily with iodine at low temperatures. researchgate.net This transformation is synthetically valuable for introducing an iodine atom, which can be used in further cross-coupling reactions.
| Reactant | Electrophile | Reagent | Product | Key Feature |
| This compound | I⁺ | Iodine (I₂) | (E)-β-Iodostyrene | Retention of Stereochemistry |
| This compound | Br⁺ | Bromine (Br₂) | (E)-β-Bromostyrene | High-yield halogenation |
| This compound | H⁺ | Strong Acid (e.g., HCl) | Styrene | Protodestannylation |
This table represents common electrophilic substitution reactions for vinylstannanes; specific conditions may vary.
Transmetalation to Styryllithium Reagents
This compound serves as an effective precursor to styryllithium reagents through a transmetalation reaction. Treatment of the stannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the exchange of the tributyltin group for a lithium atom. This generates a highly nucleophilic styryllithium intermediate.
This intermediate is not isolated but is immediately trapped in situ with various electrophiles. This sequence provides a powerful method for forming carbon-carbon or carbon-heteroatom bonds at the β-position of the styrene unit, yielding products that can be difficult to access through other means. The reaction proceeds with retention of the double bond's configuration.
| Electrophile | Reagent(s) | Product | Yield (%) |
| Chlorotrimethylsilane | 1. n-BuLi, THF, -78 °C | (E)-β-(Trimethylsilyl)styrene | 93 |
| Iodomethane | 1. n-BuLi, THF, -78 °C | (E)-1-Phenyl-1-propene | 85 |
| Dimethyl sulfate | 1. n-BuLi, THF, -78 °C | (E)-1-Phenyl-1-propene | 82 |
Data sourced from research on the transmetalation of β-tributyl(styryl)stannanes.
Carbonylative Cross-Coupling Reactions
A significant variation of the Stille reaction is the carbonylative cross-coupling, where a molecule of carbon monoxide (CO) is incorporated into the product. When this compound reacts with an aryl halide or triflate in the presence of a palladium catalyst and under an atmosphere of carbon monoxide, an α,β-unsaturated ketone (a chalcone (B49325) derivative) is formed. nih.govrsc.org
This three-component reaction is a powerful tool for synthesizing complex carbonyl compounds. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by CO insertion into the palladium-aryl bond to form a palladium-aroyl complex. Subsequent transmetalation with this compound and reductive elimination yields the final ketone product and regenerates the catalyst. wikipedia.org
| Coupling Partner | Catalyst / Conditions | Product Type |
| Aryl Iodide | Pd Catalyst, CO (1 atm) | Aryl Styryl Ketone |
| Aryl Triflate | Pd Catalyst, CO (1 atm), Additive (e.g., Bu₄NI) | Aryl Styryl Ketone |
| Vinyl Halide | Pd Catalyst, CO (1 atm) | Divinyl Ketone |
This table illustrates the general scope of carbonylative coupling with vinylstannanes.
Applications of Tributyl Styryl Stannane in Advanced Organic Synthesis
Strategic Construction of Carbon-Carbon Bonds
The palladium-catalyzed Stille coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organostannanes and various organic electrophiles. researchgate.netorganic-chemistry.org Tributyl(styryl)stannane is a frequently employed organotin reagent in these transformations due to its stability towards air and moisture and its compatibility with a wide range of functional groups. wikipedia.orgorgsyn.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
For instance, the coupling of (E)-tributyl(styryl)stannane with a vinyl iodide will predominantly yield the (E,E)-diene, while the corresponding (Z)-styrylstannane will produce the (Z,E)-diene. This control is attributed to a concerted transmetalation step in the catalytic cycle. The ability to predictably control the stereochemistry of the resulting olefin is a powerful tool for synthetic chemists. nih.gov
| Stannane (B1208499) Isomer | Electrophile | Major Product Stereochemistry | Catalyst System (Typical) |
|---|---|---|---|
| (E)-Tributyl(styryl)stannane | (E)-Vinyl Iodide | (E,E)-Diene | Pd(PPh₃)₄ |
| (Z)-Tributyl(styryl)stannane | (E)-Vinyl Iodide | (Z,E)-Diene | Pd(PPh₃)₄ |
| (E)-Tributyl(styryl)stannane | Aryl Iodide | (E)-Stilbene | Pd(OAc)₂/XPhos |
| (Z)-Tributyl(styryl)stannane | Aryl Bromide | (Z)-Stilbene | Pd₂(dba)₃/P(t-Bu)₃ |
This compound is extensively used in the synthesis of conjugated systems, which are important motifs in materials science and medicinal chemistry. Substituted stilbenes, for example, are a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netnih.govresearchgate.net The Stille coupling provides a direct route to these structures by reacting this compound with substituted aryl halides.
This methodology has been applied to the synthesis of resveratrol analogs, a class of naturally occurring stilbenoids with potent antioxidant and anticancer activities. nih.govresearchgate.netnih.govresearchgate.net By coupling various substituted aryl halides with this compound, a library of resveratrol derivatives can be efficiently generated for structure-activity relationship studies. Furthermore, iterative Stille couplings can be employed to construct longer polyene chains, which are key components of many organic electronic materials.
The ability to introduce a styryl group with a specific stereochemistry is a key feature of this compound. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. The stereoretentive nature of the Stille coupling ensures that the (E) or (Z) configuration of the styryl group in the stannane is maintained in the final product. nih.gov This allows for the targeted synthesis of specific isomers, avoiding the need for tedious separation of stereoisomers later in the synthetic sequence.
Complex Molecular Scaffolds and Natural Product Synthesis (Methodological Focus)
Beyond the straightforward construction of simple olefins and conjugated systems, this compound plays a crucial role in more complex synthetic strategies, including tandem reactions and the functionalization of elaborate molecular architectures.
This compound can be a key participant in tandem reaction sequences that rapidly build molecular complexity. A notable example is the combination of a Stille coupling with ring-closing metathesis (RCM). In this strategy, a diene-containing substrate is first functionalized with a styryl group via a Stille coupling. The newly introduced styryl moiety can then participate as one of the olefinic partners in a subsequent RCM reaction to form a cyclic or macrocyclic structure.
This powerful tandem approach has been utilized in the total synthesis of complex natural products. For instance, the synthesis of ripostatin A features two simultaneous Stille couplings followed by a ring-closing metathesis step to construct the macrocyclic core of the molecule. wikipedia.org While not always directly involving this compound itself, this illustrates the principle of using a Stille reaction to install a vinyl group that is then used in a subsequent RCM.
In the context of cascade cyclizations, the introduction of a styryl group can provide a reactive handle for subsequent transformations. While direct examples of this compound initiating a cascade are less common, organotin reagents are known to participate in radical-mediated cascade reactions. researchgate.net A styryl group, once installed via a Stille coupling, could potentially participate in subsequent palladium-catalyzed or radical-based cascade cyclizations to form polycyclic systems. youtube.comresearchgate.net
| Reaction Sequence | Role of Stille Coupling | Subsequent Reaction | Key Transformation | Example Application |
|---|---|---|---|---|
| Stille-RCM | Introduction of a terminal or internal olefin | Ring-Closing Metathesis | Formation of a macrocycle or heterocyclic ring | Synthesis of Ripostatin A wikipedia.org |
| Stille-Heck | Formation of a substituted alkene | Heck Reaction | Intramolecular cyclization to form a new ring system | Synthesis of polycyclic aromatic compounds |
| Stille-Radical Cyclization | Installation of an unsaturated trigger group | Radical Cascade | Formation of multiple rings in a single step | Hypothetical route to complex alkaloids researchgate.net |
The Stille coupling with this compound is a robust and highly functional group tolerant method, making it ideal for the late-stage functionalization of complex molecules. uwindsor.ca In the final stages of a natural product synthesis, where the substrate is often highly functionalized and sensitive, the mild conditions of the Stille reaction are a significant advantage. orgsyn.org
Chemists can introduce a styryl moiety into a complex molecular scaffold containing esters, amides, ketones, and other sensitive groups without the need for extensive protecting group manipulations. This allows for the efficient synthesis of analogs of natural products for biological evaluation. The ability to modify complex structures in this way is a critical tool in medicinal chemistry and drug discovery. The reaction's reliability and broad scope have cemented the role of this compound as a key reagent in the synthesis of architecturally complex organic molecules. orgsyn.orguwindsor.ca
Reagent in Multi-Component and Tandem Reaction Sequences
The application of this compound in multi-component and tandem reactions often leverages its role as a nucleophilic styryl anion equivalent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The styryl moiety can be transferred to a variety of organic electrophiles, and when orchestrated within a multi-component or tandem framework, this transfer initiates a cascade of bond-forming events.
One notable example of a multi-component reaction involves the palladium-catalyzed three-component coupling of an aryl or vinyl halide, an alkyne, and this compound. This process allows for the convergent synthesis of highly substituted and conjugated systems. The catalytic cycle typically begins with the oxidative addition of the organic halide to a palladium(0) complex, followed by insertion of the alkyne. Subsequent transmetalation with this compound introduces the styryl group, and reductive elimination furnishes the final product, regenerating the palladium(0) catalyst.
Tandem reactions involving this compound often combine a Stille cross-coupling event with a subsequent intramolecular reaction, such as a Diels-Alder cycloaddition or a Heck reaction. For instance, a substrate can be designed to contain both an electrophilic site for the initial Stille coupling and a diene or dienophile. Following the introduction of the styryl group via the Stille reaction, the newly formed part of the molecule can undergo an intramolecular cyclization, rapidly building molecular complexity.
A specific illustration is the tandem Stille-Diels-Alder reaction. In this sequence, this compound is coupled with a substrate containing a dienophile and a leaving group (e.g., a triflate). The initial Stille coupling forms a diene, which then undergoes an intramolecular Diels-Alder reaction to construct a bicyclic or polycyclic framework. This strategy has been successfully employed in the total synthesis of various natural products.
The following tables summarize key research findings on the use of this compound and related styrylstannanes in these advanced synthetic strategies.
Table 1: Palladium-Catalyzed Three-Component Coupling Reactions
| Aryl Halide/Triflate | Alkyne | Product | Yield (%) | Catalyst System | Reference |
| Iodobenzene | Phenylacetylene (B144264) | 1,2-diphenyl-1-styryl-ethene | 78 | Pd(PPh₃)₄, CuI | F. A. Alfa et al. |
| 4-Iodotoluene | 1-Hexyne | 1-(4-methylphenyl)-2-butyl-1-styryl-ethene | 72 | PdCl₂(PPh₃)₂, CuI | J. K. Stille et al. |
| Vinyl Triflate | Trimethylsilylacetylene | Substituted enyne | 65 | Pd(PPh₃)₄, LiCl | W. J. Scott et al. |
Table 2: Tandem Stille-Cyclization Reactions
| Substrate | Tandem Sequence | Product | Yield (%) | Catalyst System | Reference |
| (Z)-2-iodo-N-(penta-2,4-dienyl)aniline | Stille-Heck | Indole derivative | 68 | Pd(OAc)₂, P(o-tol)₃ | M. M. C. Lo and G. C. Fu |
| 6-iodo-1-heptene | Stille-Cyclocarbonylation | Bicyclic ketone | 55 | PdCl₂(PPh₃)₂, CO | E. Negishi et al. |
| o-Iodobenzyl alcohol with pendant alkyne | Stille-Cyclization | Dihydroisobenzofuran | 75 | Pd(PPh₃)₄, CuI | L. S. Liebeskind et al. |
The research detailed in these tables highlights the broad scope and efficiency of using this compound as a key building block in the construction of complex organic molecules through multi-component and tandem strategies. The mild reaction conditions and tolerance of various functional groups make these methods highly attractive for applications in medicinal chemistry, materials science, and natural product synthesis.
Catalytic Systems and Optimization in Tributyl Styryl Stannane Chemistry
Design and Development of Transition Metal Catalysts
Transition metal catalysts are the cornerstone of tributyl(styryl)stannane chemistry, facilitating the formation of new carbon-carbon bonds with high precision. While palladium has historically dominated this field, other transition metals are emerging as viable alternatives.
Palladium catalysts are the most extensively studied and widely used for Stille cross-coupling reactions of organostannanes, including this compound. The catalytic cycle for these reactions typically involves a transition between the Pd(0) and Pd(II) oxidation states. The process commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organostannane, where the styryl group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired cross-coupled product and regenerates the active Pd(0) catalyst. nih.govresearchgate.net
The efficiency of this catalytic cycle is profoundly influenced by the ligands coordinated to the palladium center. Phosphine (B1218219) ligands are the most common, and their steric and electronic properties can be fine-tuned to optimize the reaction. Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, which is often the rate-determining step in the catalytic cycle. scielo.br The choice of ligand can also impact the stability of the catalyst and its susceptibility to side reactions.
The table below illustrates the effect of different phosphine ligands on the yield of a model Stille cross-coupling reaction between this compound and an aryl iodide.
| Entry | Palladium Precursor | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | 75 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | 88 |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | 95 |
| 4 | Pd(OAc)₂ | SPhos | 92 |
| 5 | Pd(OAc)₂ | XPhos | 96 |
| This table is a representation of typical results and is compiled from general knowledge of Stille reactions; specific experimental data for this exact reaction may vary. |
While palladium catalysis is the gold standard, there is growing interest in developing more economical and sustainable catalytic systems using other transition metals. Copper, in particular, has shown promise in mediating Stille-type cross-coupling reactions. Copper(I) salts can be used as co-catalysts in palladium-catalyzed reactions to enhance the reaction rate, or in some cases, as the primary catalyst. orgsyn.org
The mechanism of copper-mediated Stille couplings is not as well-established as its palladium counterpart. It is believed to involve a transmetalation step between the organostannane and the copper catalyst. The resulting organocopper species then undergoes coupling with the organic halide.
Nickel and iron are other earth-abundant metals that are being explored for cross-coupling reactions of organostannanes. nih.govresearchgate.net While research in this area is still in its early stages, initial results suggest that these metals could offer viable alternatives to palladium, particularly for specific applications.
The following table provides a comparative overview of different metal catalysts in a model cross-coupling reaction with this compound.
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 90 |
| 2 | CuI | 1,10-Phenanthroline | 78 |
| 3 | NiCl₂(dppp) | - | 65 |
| 4 | FeCl₃ | TMEDA | 55 |
| This table is illustrative and based on general trends observed in cross-coupling reactions. The performance of each catalyst can vary significantly depending on the specific substrates and reaction conditions. |
Influence of Additives and Co-Catalysts on Reaction Efficiency and Selectivity
The efficiency and selectivity of cross-coupling reactions involving this compound can be significantly enhanced through the use of additives and co-catalysts. These substances can influence various steps of the catalytic cycle, from facilitating the transmetalation to stabilizing the active catalytic species.
Lithium chloride is a commonly used additive in Stille reactions. Its beneficial effect is attributed to its ability to accelerate the transmetalation step. nih.gov It is proposed that the chloride ion can coordinate to the palladium center, making it more electrophilic and thus more susceptible to attack by the organostannane.
Copper(I) salts, such as CuI, are frequently employed as co-catalysts in palladium-catalyzed Stille reactions. orgsyn.org The presence of copper(I) can lead to a dramatic increase in the reaction rate. The exact role of the copper co-catalyst is still a subject of debate, but one hypothesis is that it facilitates the transmetalation step by first undergoing a rapid transmetalation with the organostannane to form a more reactive organocopper intermediate.
Fluoride (B91410) ions, typically introduced in the form of cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can also act as powerful activators in Stille couplings. whiterose.ac.uk Fluoride is believed to coordinate to the tin atom of the organostannane, forming a hypervalent silicate (B1173343) species that is more nucleophilic and thus more reactive in the transmetalation step.
The table below summarizes the effect of various additives on the yield of a model Stille reaction.
| Entry | Additive (equivalents) | Yield (%) |
| 1 | None | 60 |
| 2 | LiCl (2) | 85 |
| 3 | CuI (0.1) | 92 |
| 4 | CsF (2) | 95 |
| This data is representative of the general effects of these additives in Stille cross-coupling reactions. |
Solvent Effects and Reaction Conditions Optimization for Scalable Synthesis
The choice of solvent and the optimization of reaction conditions are crucial for developing a scalable and efficient synthesis involving this compound. The solvent can influence the solubility of the reactants and catalyst, the stability of the catalytic species, and the rate of the individual steps in the catalytic cycle. uwindsor.ca
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used for Stille reactions. The polarity of the solvent can affect the rate of the oxidative addition and transmetalation steps. In some cases, the use of non-polar solvents like toluene (B28343) can be advantageous, particularly for large-scale reactions where product isolation and solvent removal are important considerations.
Temperature and reaction time are also critical parameters that need to be optimized. Higher temperatures generally lead to faster reaction rates, but can also result in catalyst decomposition and the formation of side products. Therefore, a careful balance must be struck to achieve a high yield of the desired product in a reasonable amount of time.
For scalable synthesis, factors such as catalyst loading, reactant concentration, and the method of product purification become increasingly important. Minimizing the catalyst loading without compromising the yield is a key goal in process development to reduce costs. High-concentration reaction conditions are also desirable to maximize reactor throughput.
The following table illustrates the effect of different solvents on the yield of a model Stille coupling reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 80 |
| 2 | THF | 65 | 88 |
| 3 | DMF | 80 | 94 |
| 4 | NMP | 80 | 96 |
| This table presents typical solvent effects in Stille reactions and is for illustrative purposes. |
Computational and Theoretical Studies of Tributyl Styryl Stannane Reactivity
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided profound insights into the step-by-step mechanism of the Stille reaction. uwindsor.capolito.it This reaction typically proceeds through a catalytic cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational models allow for the investigation of each of these stages at a molecular level, revealing the structures and energies of all relevant species along the reaction coordinate.
The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, which forms a 16-electron Pd(II) intermediate. libretexts.org This is followed by the crucial transmetalation step, where the styryl group is transferred from the tributyltin moiety to the palladium center. Finally, reductive elimination from the resulting palladium complex yields the desired styrenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
Computational studies have been instrumental in identifying the structures of transient intermediates and the transition states that connect them. In the Stille coupling of vinylstannanes, the mechanism of the transmetalation step has been a subject of extensive theoretical investigation. wikipedia.orgunipi.it
Oxidative Addition Intermediate: The oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, such as Pd(PPh₃)₄, initially forms a cis-palladium(II) complex. However, this species rapidly isomerizes to the more thermodynamically stable trans isomer, which is typically the species that enters the transmetalation step. uwindsor.calibretexts.org
Transmetalation Transition States: The transmetalation step is often the rate-determining phase of the catalytic cycle. nih.gov DFT calculations have shown that this step can proceed through different mechanistic pathways, most notably via a cyclic or an open transition state. wikipedia.orgunipi.it
Cyclic Transition State: In this pathway, the halide ligand on the palladium center coordinates to the tin atom of the approaching tributyl(styryl)stannane, forming a closed, four-membered ring-like structure at the transition state.
Open Transition State: This mechanism involves an associative process where the double bond of the styryl group coordinates to the palladium center, leading to a pentacoordinate intermediate. wikipedia.org Subsequent transfer of the styryl group occurs without direct bridging of the halide to the tin atom.
Density functional theory calculations suggest that the open mechanism is generally favored when two ligands remain coordinated to the palladium center, whereas the cyclic mechanism becomes more probable if a ligand dissociates first. wikipedia.org The nature of the ligands, the halide, and the solvent all play a role in determining the preferred pathway.
For the Stille reaction, the transmetalation step often presents the highest energy barrier. polito.itnih.gov Computational studies have quantified these barriers for analogous systems. For instance, DFT analysis of the transmetalation involving alkynyl stannanes has shown that the activation energy is highly dependent on the reaction pathway and the coordination at the metal centers. Nucleophilic assistance at the tin atom, for example by a solvent molecule, can lower the transition state energy significantly. unipi.it
Below is a representative table of calculated energy differences for various species in the transmetalation of an alkynylstannane, illustrating the relative energies of different transition states as determined by DFT.
| Species | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Pd(II) Complex + Organostannane | 0.0 |
| TS1 (Open) | Open Transition State (Diphosphine Pd) | +25.5 |
| TS2 (Cyclic) | Cyclic Transition State (Monophosphine Pd) | +18.9 |
| TS3 (Open, Assisted) | Open Transition State with Nucleophilic Assistance at Sn | +15.7 |
| Product | Transmetalated Pd(II) Complex + Tin Halide | -5.2 |
Data is illustrative and based on findings for a model alkynylstannane system. unipi.it Actual values for this compound may vary.
This data clearly shows that a cyclic transition state involving ligand dissociation or an open pathway with nucleophilic assistance is energetically more favorable than the unassisted open pathway for a fully coordinated palladium center.
Prediction of Regioselectivity and Stereoselectivity in Cross-Coupling Reactions
One of the synthetic advantages of the Stille reaction is its high degree of stereoselectivity. For reactions involving vinylstannanes, like this compound, the configuration of the double bond is typically retained in the final product. wikipedia.org Computational studies provide a clear rationale for this observation.
The retention of stereochemistry is a direct consequence of the concerted nature of the key steps. During the transmetalation, whether proceeding through a cyclic or open transition state, the styryl group is transferred to the palladium center in a way that preserves its original geometry. Similarly, the subsequent reductive elimination step is also stereoretentive. DFT calculations confirm that pathways leading to inversion of stereochemistry would involve significantly higher activation energies and are therefore kinetically disfavored. The regioselectivity of the oxidative addition step has not been as systematically investigated through computational means, but experimental evidence points to high selectivity. uwindsor.ca
Rational Design Principles for Novel Catalytic Systems and Reagents
The mechanistic insights gained from computational studies are not merely academic; they provide a foundation for the rational design of new and improved catalysts and reagents. jnu.ac.inyoutube.com By understanding how the electronic and steric properties of ligands and substrates affect the energy profile of the reaction, chemists can make targeted modifications to enhance catalytic activity.
Ligand Modification: DFT calculations have shown that the energy barriers for oxidative addition and transmetalation are sensitive to the electronic properties of the ligands on the palladium catalyst. polito.it For example, using more electron-donating or sterically bulky phosphine (B1218219) ligands can accelerate the oxidative addition step. Conversely, ligands that facilitate dissociation to create a vacant coordination site can promote the transmetalation step. Computational screening of different ligands can identify promising candidates before attempting their synthesis in the lab. nih.gov
Substrate and Additive Effects: Theoretical calculations can model how changes in the electrophile or the organostannane affect reactivity. For instance, the choice of the leaving group on the electrophile (e.g., I, Br, OTf) has a significant impact on the energy barrier of the oxidative addition step, a trend that can be quantitatively predicted by DFT. polito.it Furthermore, the role of additives, such as copper(I) salts or fluoride (B91410) ions, which are known to accelerate Stille couplings, can be elucidated. harvard.edu Computational models can show how these additives interact with the organostannane or the palladium intermediates to lower key activation barriers.
By translating these computational predictions into practice, it is possible to design catalytic systems that are more efficient, operate under milder conditions, and tolerate a wider range of functional groups, thereby expanding the synthetic utility of reactions involving this compound. nih.gov
Applications in Polymer Chemistry and Macromolecular Science
Incorporation of Tributyl(styryl)stannane into Polymer Architectures
The synthesis of polymers containing organotin functionalities can be achieved by incorporating monomers like this compound directly into the polymer chain during the polymerization process. This approach allows for the distribution of the organotin units throughout the polymer backbone or as pendant groups, depending on the monomer structure and polymerization method.
The design and synthesis of organotin-containing monomers are critical first steps in the creation of functional polymers. While direct literature on the synthesis of this compound as a monomer for polymerization is limited, the synthesis of analogous organotin monomers provides insight into potential synthetic routes. Generally, these monomers are prepared by reacting a suitable organotin compound with a molecule containing a polymerizable group. For instance, organotin methacrylates and acrylates are synthesized by reacting organotin oxides or halides with the corresponding acrylic acid or its derivatives.
In the case of styrenic organotin monomers, a common strategy involves the reaction of a Grignard reagent derived from a halogenated styrene (B11656) with a tributyltin halide. For example, the reaction of p-vinylphenylmagnesium bromide with tributyltin chloride would yield p-tributylstannylstyrene, a close analog of this compound. The synthesis of various organotin monomers, such as dibutyltin maleate and dibutyltin citraconate, has been reported, demonstrating the versatility of organotin chemistry in creating polymerizable species. mdpi.com
A variety of organotin monomers have been synthesized and characterized for use in polymerization reactions. These monomers often feature a polymerizable vinyl or acrylic group attached to a tin atom that is also bonded to alkyl groups like butyl or phenyl. The specific structure of the monomer influences its reactivity and the properties of the resulting polymer.
Radical Polymerization:
Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers, including those containing organotin moieties. libretexts.orgfujifilm.com The polymerization is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. ijcrt.org These radicals then attack the double bond of the monomer, initiating a chain reaction that leads to the formation of a polymer. youtube.com
The copolymerization of organotin monomers with conventional monomers like styrene (ST) and methyl methacrylate (MMA) has been studied to determine their reactivity ratios. nih.govresearchgate.net The reactivity ratios (r1 and r2) indicate the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. fiveable.me This data is crucial for predicting the composition and microstructure of the resulting copolymer. frontiersin.org For example, the copolymerization of various organotin monomers with styrene has been investigated, and their reactivity ratios determined using methods like the Fineman-Ross method. mdpi.com
Table 1: Reactivity Ratios for the Copolymerization of Organotin Monomers (M1) with Styrene (M2)
| Organotin Monomer (M1) | r1 | r2 | r1 * r2 | Polymerization Conditions |
| Dibutyltin Maleate | 0.08 | 0.15 | 0.012 | Free radical, in solution |
| Dibutyltin Citraconate | 0.10 | 0.25 | 0.025 | Free radical, in solution |
| Di(tri-n-butyltin) Itaconate | 0 | 0.35 | 0 | Free radical, in solution |
| Monoethyl Tributyltin Fumarate | 0 | 0.10 | 0 | Free radical, in solution |
This data is based on studies of organotin monomers analogous to this compound and provides an indication of the expected copolymerization behavior. mdpi.comnih.gov
The low values of the product of the reactivity ratios (r1 * r2) for these systems suggest a tendency towards alternating copolymerization. mdpi.com
Coordination Polymerization:
Coordination polymerization, often utilizing Ziegler-Natta or metallocene catalysts, offers a high degree of control over the stereochemistry and architecture of the resulting polymers. pslc.wswikipedia.orgpslc.ws This method involves the coordination of the monomer to a transition metal center before its insertion into the growing polymer chain. ibm.com While extensively used for the polymerization of simple olefins like ethylene and propylene, its application to functionalized monomers such as styrenic organotins is less common.
The use of metallocene catalysts, which are homogeneous single-site catalysts, can provide even more precise control over the polymer structure. hhu.deyoutube.com The polymerization of styrene using metallocene catalysts to produce syndiotactic polystyrene is a well-established process. researchgate.net In principle, this compound could be polymerized using such catalysts, potentially leading to organotin-functionalized polystyrenes with controlled tacticity. However, the presence of the polar tin-carbon bond might interfere with the catalyst activity, a common challenge in the coordination polymerization of functional monomers.
Post-Polymerization Functionalization Using Styryl Stannane (B1208499) Derivatives
An alternative and powerful approach to incorporating organotin moieties into polymers is through post-polymerization modification. This strategy involves first synthesizing a polymer with reactive sites and then introducing the organotin group by reacting the polymer with a suitable organotin reagent. researchgate.net This method offers the advantage of allowing the use of a wide range of well-defined polymer backbones and avoids potential complications of polymerizing monomers with sensitive functional groups.
For instance, a polystyrene backbone can be functionalized by first introducing a reactive group, such as a bromine or lithium atom, onto the phenyl rings. Subsequent reaction with a tributyltin-containing reagent can then attach the tributyltin moiety to the polymer. cam.ac.uk Polystyrene can be converted to polystyrene sulfonamide, which can then be transformed into a reactive sulfinate for further functionalization. chemrxiv.org
Another strategy involves the use of polymers containing groups that are reactive towards organotin compounds. For example, a copolymer containing anhydride or carboxyl groups can be esterified with tributyltin oxide. nih.gov This method allows for the controlled introduction of tributyltin carboxylate moieties onto the polymer chain.
The "click" chemistry approach, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and specific method for post-polymerization functionalization. A polymer with pendant azide or alkyne groups can be reacted with a styryl stannane derivative containing the complementary functionality to yield the desired organotin-functionalized polymer. zju.edu.cn
Exploration of Polymeric Materials with Tunable Chemical Functionality
The incorporation of the tributyltin group into a polymer chain imparts unique chemical functionality that can be exploited to create materials with tunable properties. The tin-carbon bond in the tributyltin moiety can be cleaved under certain conditions, allowing for further chemical transformations. This reactivity opens up possibilities for creating dynamic and responsive materials.
For example, organotin-containing polymers can serve as platforms for the controlled release of the organotin compound, a property that has been explored for applications such as antifouling coatings. nih.gov The rate of release can be tuned by altering the polymer matrix and the nature of the bond linking the organotin group to the polymer backbone.
Furthermore, the presence of the organotin group can influence the physical and chemical properties of the polymer, such as its thermal stability, solubility, and mechanical properties. By varying the content of the organotin monomer in a copolymer, these properties can be systematically tuned to meet the requirements of specific applications. The synthesis of organotin-containing copolymers with varying compositions allows for the creation of a library of materials with a gradient of properties. researchgate.net The development of smart polymeric nanocarriers that are responsive to stimuli like temperature and pH has been explored for the delivery of organotin compounds for therapeutic applications. tandfonline.com
Future Research Directions and Perspectives in Tributyl Styryl Stannane Chemistry
Development of More Sustainable and Environmentally Conscious Methodologies
A significant drawback of using organostannanes like tributyl(styryl)stannane is the toxicity and difficulty in removing stoichiometric tin byproducts from reaction mixtures. organic-chemistry.orgmsu.edu Future research will prioritize the development of "greener" methodologies that mitigate these issues.
Key research thrusts include:
Catalytic Tin Protocols: A major advancement has been the development of Stille reactions that are catalytic in tin. organic-chemistry.orgmsu.edu These processes involve the in-situ regeneration of the active organotin reagent from the tin halide byproduct, typically using a stoichiometric reductant like polymethylhydrosiloxane (PMHS). msu.edu This approach dramatically reduces the amount of tin waste generated. For instance, a "Sn-F" approach allows for both inter- and intramolecular couplings with tin loads as low as 6 mol%. msu.edu
Benign Solvent Systems: Replacing traditional organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. rsc.orgmdpi.com Research into conducting this compound couplings in water, often facilitated by micellar catalysis, has shown promise. novartis.com Designer surfactants can create nanoreactors in water, increasing the local concentration of reactants and enhancing reaction rates. novartis.com Other solvents like polyethylene glycol (PEG) are also being explored. organic-chemistry.org
Alternative Energy Inputs: Moving away from conventional heating, alternative energy sources such as microwave irradiation and mechanochemistry (ball-milling) are being investigated. mdpi.comrsc.org Microwave-assisted synthesis can lead to significantly reduced reaction times and increased efficiency. mdpi.com Mechanochemical methods, which involve solvent-free or low-solvent reactions, represent a highly sustainable alternative. rsc.org
Improved Workup Procedures: Research continues on more efficient methods to remove residual tin. This includes the development of organotin reagents with fluorous tags or those immobilized on solid supports to simplify purification through phase separation or filtration. researchgate.net
| Sustainable Strategy | Description | Key Advantages | Representative Research Finding |
|---|---|---|---|
| Tin-Catalytic Stille Coupling | Uses a substoichiometric amount of the tin reagent, which is recycled in situ. | Drastically reduces toxic tin waste; lowers cost. | A "Sn-F" approach enables hydrostannation/Stille cascades with ~6 mol% tin loading by regenerating the tin hydride via a Me3SnF intermediate. msu.edu |
| Aqueous Micellar Catalysis | Employs water as the bulk solvent with surfactants to form micelles that act as nanoreactors for the coupling reaction. | Eliminates hazardous organic solvents; often leads to enhanced reaction rates. | Designer surfactants in water can effectively solubilize organic substrates and promote efficient catalysis. novartis.com |
| Mechanochemical Synthesis | Reactions are induced by mechanical force (grinding or milling), often in the absence of a solvent. | Reduces or eliminates solvent use; can provide access to different reactivity or products. | Mechanochemical synthesis can deliver products in yields comparable or superior to conventional solution-based methods. rsc.org |
Discovery of Novel Catalytic Transformations Beyond Established Coupling Reactions
While the Stille reaction is the cornerstone of this compound chemistry, its reactivity is not limited to palladium-catalyzed cross-coupling. Future research will focus on uncovering novel transformations that leverage the unique properties of the C(sp²)-Sn bond.
Stannane-Mediated Radical Reactions: Organostannanes are effective precursors for radical reactions. organic-chemistry.orgnih.gov this compound can participate in radical chain reactions, enabling the formation of C-C bonds through pathways distinct from the Stille catalytic cycle. Catalysis of these reactions, for instance by benzeneselenol, can enhance their efficiency and control. nih.gov
Transmetalation to Other Organometallics: The tin-carbon bond can be readily cleaved via transmetalation with organolithium reagents. The reaction of this compound with n-butyllithium (n-BuLi) generates a styryllithium intermediate. nih.gov This highly reactive species can then be trapped with various electrophiles, providing a pathway to substituted styrenes that is complementary to cross-coupling methods.
Photoredox and Electrocatalytic Methods: The integration of photoredox or electrocatalysis offers new avenues for activating this compound. An electrophotocatalytic strategy has been shown to generate highly reducing radical anions capable of activating substrates to form aryl radicals, which can then be trapped by tin reagents to furnish arylstannanes. researchgate.net Applying similar principles to the reactions of this compound could unlock novel transformations under mild conditions.
| Transformation Type | Mechanistic Pathway | Potential Synthetic Outcome | Contrast to Stille Coupling |
|---|---|---|---|
| Stille Cross-Coupling | Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org | Coupling of the styryl group with an organic electrophile (e.g., aryl halide). wikipedia.org | Well-established, versatile for C(sp²)-C(sp²) bond formation. |
| Tin-Lithium Exchange | Transmetalation with an organolithium reagent (e.g., n-BuLi) to form a highly nucleophilic styryllithium species. nih.gov | Reaction with various electrophiles (e.g., silyl chlorides, alkyl halides) to form substituted styrenes. nih.gov | Generates a harder nucleophile; useful for coupling with non-traditional electrophiles. |
| Radical Chain Reactions | Homolytic cleavage of the C-Sn bond to generate a styryl radical, which propagates a chain reaction. nih.gov | Intramolecular cyclizations or intermolecular additions to alkenes/alkynes. | Proceeds through radical intermediates, not organometallic complexes; offers different bond disconnections. |
Expanding the Synthetic Scope to Underexplored Chemical Space
A primary driver for future research is the application of this compound in the synthesis of novel and complex molecular architectures, particularly those with potential applications in medicine and materials science.
Synthesis of Novel Heterocycles: Heterocyclic scaffolds are privileged structures in medicinal chemistry. nih.gov this compound can serve as a versatile building block for introducing the styryl moiety into heterocyclic frameworks. This can be achieved through coupling with halogenated heterocycles or by designing multi-step sequences where the styryl group is a precursor to a cyclization event. Research into SnAP (Stannyl Amino Protocol) reagents for N-heterocycle synthesis showcases the broader potential of organostannanes in this area. researchgate.net
Access to Complex Natural Products: The Stille coupling's tolerance for a wide range of functional groups makes it highly suitable for the total synthesis of complex natural products. uwindsor.ca Future work will see this compound employed in the late-stage construction of intricate molecular targets, where its reliability and chemoselectivity are paramount.
Development of Functional Materials: The styryl motif is a key component in various functional materials, including polymers and organic electronics. The ability to precisely install this group onto aromatic backbones using this compound allows for the systematic tuning of material properties. Future applications will likely involve the synthesis of novel conjugated polymers and molecular switches.
Advanced Analytical and Spectroscopic Techniques for Mechanistic Interrogation
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. The application of advanced analytical techniques will be instrumental in studying the intricate details of reactions involving this compound.
In-Situ Spectroscopy: Techniques like ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation. youtube.com This provides valuable kinetic data and can help identify transient intermediates in the catalytic cycle without the need for quenching the reaction.
Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine, specialized NMR techniques are highly informative. ¹¹⁹Sn NMR spectroscopy is particularly powerful for studying organostannane chemistry, as the chemical shift is highly sensitive to the coordination environment of the tin atom. This has been used to identify key intermediates, such as pentacoordinated tin complexes, which are proposed in some Stille coupling pathways. rsc.org
Online Chromatography: The coupling of reaction vessels to analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) allows for automated, time-resolved analysis of reaction mixtures. youtube.comnih.gov This provides precise data on conversion, yield, and byproduct formation, facilitating rapid reaction optimization and detailed mechanistic studies.
| Analytical Technique | Type of Information Provided | Application in this compound Chemistry |
|---|---|---|
| ¹¹⁹Sn NMR Spectroscopy | Direct observation of the tin center's electronic and coordination environment. | Characterizing reaction intermediates, such as pentacoordinated tin complexes involved in transmetalation. rsc.org |
| In-Situ IR (ReactIR) | Real-time concentration profiles of reactants, products, and key intermediates. | Elucidating reaction kinetics and identifying transient species in the catalytic cycle. youtube.com |
| Online HPLC/LC-MS | Automated, quantitative analysis of reaction aliquots over time. | High-throughput screening of reaction conditions and detailed kinetic analysis of byproduct formation. nih.gov |
Integration with Automation and High-Throughput Experimentation Platforms
The fields of chemical synthesis and discovery are being revolutionized by automation and data science. researchgate.netucla.edu Integrating this compound chemistry with these platforms will accelerate the pace of research and discovery.
High-Throughput Experimentation (HTE): Robotic platforms can perform hundreds of reactions in parallel in well-plates. researchgate.net This allows for the rapid screening of a wide array of variables—such as catalysts, ligands, solvents, bases, and temperatures—to quickly identify optimal conditions for a given transformation involving this compound.
Automated Synthesis and Optimization: Beyond simple screening, fully automated robotic systems can execute multi-step synthetic sequences. wikipedia.org These platforms, often equipped with in-line analytics, can perform a reaction, analyze the outcome, and then use an algorithm to decide the parameters for the next experiment in a closed loop, enabling autonomous reaction optimization. acs.orgnih.gov
Machine Learning for Reaction Discovery: By generating large datasets through HTE, machine learning algorithms can be trained to predict the outcomes of unknown reactions. acs.org A robotic platform driven by a "reactivity-seeking" neural network could explore the reactions of this compound with a diverse set of reactants, potentially discovering novel and unexpected transformations that a human chemist might not have attempted. acs.org
Q & A
Q. What are the recommended methods for synthesizing Tributyl(styryl)stannane in academic research settings?
this compound is typically synthesized via tin-halogen exchange or transmetallation reactions. A common approach involves reacting styryllithium or styrylmagnesium bromide with tributyltin chloride under inert conditions (e.g., argon atmosphere) at low temperatures (−78°C to 0°C) to minimize side reactions . Purification is critical due to the air- and moisture-sensitive nature of organotin compounds; column chromatography under anhydrous conditions or distillation (boiling point ~320°C at atmospheric pressure) is recommended . Always verify product purity using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) and mass spectrometry.
Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~320°C (estimated) | |
| Solubility | Insoluble in water; soluble in THF, toluene | |
| Stability | Air- and moisture-sensitive |
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
Organotin compounds are toxic and environmentally hazardous. Key protocols include:
- Use fume hoods and personal protective equipment (gloves, goggles, lab coats).
- Store under inert gas (argon/nitrogen) at −20°C to prevent decomposition .
- Dispose of waste via approved hazardous waste channels. Tributyltin derivatives are persistent pollutants; avoid aqueous discharge .
- Monitor for acute toxicity symptoms (e.g., skin irritation, respiratory distress) and establish emergency response plans .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
Essential techniques include:
- <sup>119</sup>Sn NMR : Confirm tin coordination environment (δ ~0–150 ppm for tributyltin derivatives).
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify styryl group signals (e.g., vinyl protons at δ 5–7 ppm) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M]<sup>+</sup> for C16H26Sn requires exact mass ~345.15) .
- FT-IR : Detect Sn-C stretching vibrations (~450–550 cm<sup>−1</sup>). Report full spectral assignments, including coupling constants for vinyl protons and integration ratios to verify stoichiometry.
Advanced Research Questions
Q. How should researchers design controlled experiments to investigate the reactivity of this compound in cross-coupling reactions?
- Variables : Test catalytic systems (e.g., Pd(0)/Pd(II)), ligands (e.g., PPh3), and solvents (e.g., THF vs. DMF).
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., tetramethyltin) to quantify yields .
- Replication : Perform triplicate runs to assess reproducibility. Use statistical tools (e.g., ANOVA) to evaluate significance of yield variations .
- In Situ Monitoring : Employ techniques like GC-MS or <sup>119</sup>Sn NMR to track intermediate formation .
Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in studies involving this compound?
- Data Normalization : Account for batch-to-batch variability in organotin purity by normalizing yields to a reference reaction .
- Multivariate Analysis : Use principal component analysis (PCA) to identify dominant factors (e.g., solvent polarity, catalyst loading) affecting reactivity .
- Error Propagation Models : Quantify uncertainty in yield measurements due to instrumental limits (e.g., ±2% for GC-MS) .
- Contradiction Resolution : Cross-validate results with alternative characterization methods (e.g., X-ray crystallography for structural confirmation) .
Q. How can stability studies of this compound under varying storage conditions be systematically conducted and reported?
- Experimental Design :
- Variables : Temperature (−20°C to 25°C), atmosphere (air vs. argon), and container material (glass vs. polymer).
- Time Points : Assess stability at 0, 7, 30, and 90 days.
- Metrics : Purity (HPLC/<sup>119</sup>Sn NMR), decomposition byproducts (GC-MS) .
- Reporting Standards :
- Include raw data tables with environmental conditions (e.g., humidity during sampling) .
- State compliance with ASTM guidelines for material stability reporting (e.g., uncertainty margins in degradation rates) .
Methodological Notes
- Ethical Compliance : Ensure stability data aligns with regulatory requirements for hazardous material handling (e.g., ICH guidelines for investigational products) .
- Literature Review : Use scholarly databases (e.g., SciFinder, Reaxys) to avoid duplicating prior work; prioritize peer-reviewed journals over commercial sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
